N-(5-aminoquinolin-3-yl)acetamide

Monoamine oxidase B MAO-B selectivity Neuroprotection

This 3,5-disubstituted aminoquinoline acetamide is a critical tool compound for neuroscience and medicinal chemistry. Unlike generic quinoline-3-yl acetamides, the unique 5-NH₂ group is essential for MAO-B binding, providing nanomolar potency (IC₅₀ 73 nM) and 107-fold selectivity over MAO-A. Its dual MAO-B/AChE inhibition profile and favorable CNS MPO (XLogP 1.2, TPSA 68 Ų) make it ideal for Alzheimer's disease target engagement studies and PAMPA-BBB permeability assays. Procure this validated positive control to ensure accurate SAR benchmarking and avoid inactive des-amino analogs.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B11898338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-aminoquinolin-3-yl)acetamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=CC=C2N=C1)N
InChIInChI=1S/C11H11N3O/c1-7(15)14-8-5-9-10(12)3-2-4-11(9)13-6-8/h2-6H,12H2,1H3,(H,14,15)
InChIKeyCQGMVBKAARRONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Aminoquinolin-3-yl)acetamide – A 3,5-Disubstituted Aminoquinoline for Multi-Target Profiling


N-(5-Aminoquinolin-3-yl)acetamide (CAS 858466-85-0) is a synthetic 3,5-disubstituted aminoquinoline acetamide (MW 201.22 g/mol, XLogP 1.2) [1]. Its core quinoline scaffold is shared with antimalarial and neuroactive agents, but the specific 3-acetamido-5-amino substitution pattern yields a distinct polypharmacology profile encompassing monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition [2]. Unlike simple quinoline or 8-aminoquinoline congeners, this compound introduces a hydrogen-bond-donating 5-NH₂ group that critically modulates target engagement.

Why N-(5-Aminoquinolin-3-yl)acetamide Cannot Be Replaced by Simple Quinolin-3-yl Acetamides


Generic quinoline-3-yl acetamides (e.g., N-(quinolin-3-yl)acetamide, CAS 5417-50-5) lack the 5-amino substituent and consequently fail to engage the hydrogen-bond network within the MAO-B active site, resulting in markedly reduced or absent inhibition [1]. The 5-amino group also influences rotational freedom (1 rotatable bond) and topological polar surface area (68 Ų), parameters that directly impact blood–brain barrier permeability and CNS target occupancy. Procurement decisions that ignore this substitution pattern risk acquiring a compound with an entirely different pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(5-Aminoquinolin-3-yl)acetamide


MAO-B Inhibition Potency and 107-Fold Selectivity Over MAO-A

N-(5-Aminoquinolin-3-yl)acetamide inhibited human recombinant MAO-B with an IC₅₀ of 73 nM, while its MAO-A IC₅₀ was 7,800 nM, yielding a selectivity index of ~107-fold for MAO-B [1]. In contrast, the classic MAO-B inhibitor selegiline exhibits an MAO-B IC₅₀ of approximately 10 nM but only ~10-fold selectivity over MAO-A at therapeutic concentrations [2]. The compound thus provides a quantitatively distinct selectivity window within the aminoquinoline chemotype, where most unsubstituted 3-acetamidoquinolines show no measurable MAO-B affinity.

Monoamine oxidase B MAO-B selectivity Neuroprotection

Acetylcholinesterase Inhibition Adds Dual-Target Potential

The compound inhibited human recombinant AChE with an IC₅₀ of 1,200 nM [1]. This moderate AChE activity, combined with its MAO-B inhibition, creates a dual-target profile not observed in standard MAO-B inhibitors such as selegiline or rasagiline, which lack meaningful AChE affinity [2]. For comparison, the marketed AChE inhibitor donepezil has an IC₅₀ of ~6 nM, but its MAO-B activity is negligible.

Acetylcholinesterase Dual inhibitor Alzheimer's

Physicochemical Profile Aligned with CNS Drug-Like Space

The compound's computed XLogP of 1.2 and topological polar surface area (TPSA) of 68 Ų fall within the established CNS drug-like window (XLogP 1–3, TPSA < 90 Ų) [1]. In comparison, many high-affinity MAO-B inhibitors such as rasagiline (XLogP 2.4) and selegiline (XLogP 2.7) are more lipophilic, potentially increasing non-specific protein binding and off-target promiscuity [2]. The lower lipophilicity and optimal TPSA of this aminoquinoline acetamide may translate to improved aqueous solubility and reduced phospholipidosis risk.

CNS drug-likeness Physicochemical properties Blood-brain barrier

5-Amino Substituent as Essential Pharmacophoric Element

The 5-amino group is indispensable for MAO-B engagement. In a parallel screening dataset, the des-amino analogue N-(quinolin-3-yl)acetamide (CAS 5417-50-5) showed no detectable MAO-B inhibition at concentrations up to 10 µM, confirming that the 5-NH₂ donor is a critical pharmacophoric element [1]. This SAR is consistent with the general principle that hydrogen-bond donation to the FAD cofactor or active-site water network is required for tight MAO-B binding [2]. Procurement of compounds lacking this functional group (e.g., 3-acetamidoquinoline or 5-hydroxy analogs) will yield inactive material for MAO-B assays.

Structure-activity relationship 5-Aminoquinoline Pharmacophore

High-Value Application Scenarios for N-(5-Aminoquinolin-3-yl)acetamide


MAO-B Selective Inhibitor Screening and Neuroprotection Assays

With an MAO-B IC₅₀ of 73 nM and 107-fold selectivity over MAO-A, this compound serves as a validated positive control or starting scaffold for structure–activity relationship (SAR) campaigns targeting MAO-B [1]. Its selectivity window permits use in cell-based models of dopaminergic neuroprotection without confounding MAO-A-mediated serotonin metabolism.

Dual MAO-B/AChE Inhibitor Profiling for Alzheimer's Disease Models

The combination of MAO-B (IC₅₀ 73 nM) and AChE (IC₅₀ 1.2 µM) inhibition makes this compound a useful tool for evaluating dual-target therapeutic concepts in Alzheimer's disease [2]. It can be benchmarked against selective MAO-B inhibitors (selegiline) and selective AChE inhibitors (donepezil) to dissect contribution of each target in phenotypic assays.

CNS Drug-Likeness and Blood–Brain Barrier Permeability Studies

The favorable CNS MPO profile (XLogP 1.2, TPSA 68 Ų) positions this compound as a reference standard for in vitro blood–brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 models) [3]. Its lower lipophilicity relative to selegiline/rasagiline allows investigation of the relationship between polarity and brain penetration in aminoquinoline series.

Pharmacophore Elucidation and Fragment-Based Design

The 5-amino group has been identified as an essential pharmacophoric element for MAO-B binding, with the des-amino analogue showing no activity [4]. This compound can therefore be employed as a validated fragment hit in structure-based design programs, aiding in the rational optimization of next-generation MAO-B inhibitors.

Quote Request

Request a Quote for N-(5-aminoquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.